N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a trifluoromethyl group, a pyridinyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the pyridinyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridinyl moiety to the triazole ring.
Attachment of the trifluoromethyl group: This can be done using trifluoromethylation reagents under specific conditions.
Final assembly: The final step involves the formation of the acetamide linkage, typically through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride, alkyl halides, and various acids or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups or replace existing ones.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific pathways or diseases.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: shares similarities with other triazole-containing compounds, such as fluconazole and itraconazole, which are used as antifungal agents.
Trifluoromethylated compounds: These include various pharmaceuticals and agrochemicals that leverage the unique properties of the trifluoromethyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C19H15ClF3N5OS |
---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H15ClF3N5OS/c1-2-9-28-17(12-5-7-24-8-6-12)26-27-18(28)30-11-16(29)25-13-3-4-15(20)14(10-13)19(21,22)23/h2-8,10H,1,9,11H2,(H,25,29) |
InChI Key |
NSXRSSAZPRSWCW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C3=CC=NC=C3 |
Origin of Product |
United States |
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